3-(3-Oxopropyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

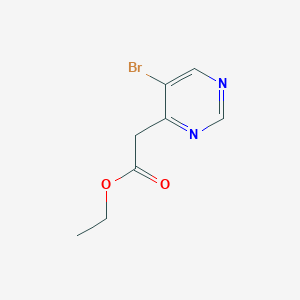

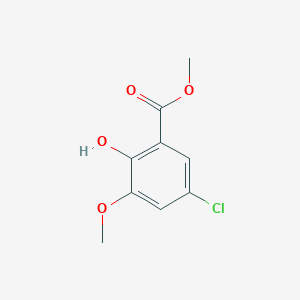

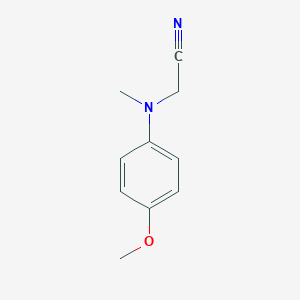

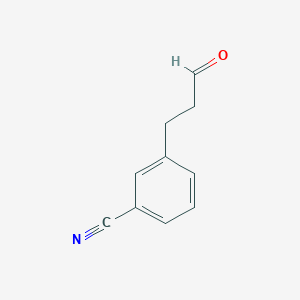

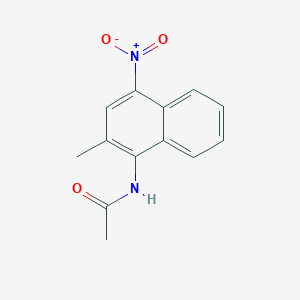

“3-(3-Oxopropyl)benzonitrile” is a chemical compound with the CAS Number: 111376-39-7 . It has a molecular weight of 159.19 and its IUPAC name is 3-(3-oxopropyl)benzonitrile . The compound is a light yellow liquid .

Molecular Structure Analysis

The InChI code for “3-(3-Oxopropyl)benzonitrile” is 1S/C10H9NO/c11-8-10-4-1-3-9 (7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-(3-Oxopropyl)benzonitrile” is a light yellow liquid . It has a molecular weight of 159.19 and its IUPAC name is 3-(3-oxopropyl)benzonitrile .Aplicaciones Científicas De Investigación

Solar Energy Conversion

Benzonitrile derivatives, including compounds structurally related to 3-(3-Oxopropyl)benzonitrile, have been shown to enhance the operation of Dye Sensitized Solar Cells (DSSCs). A study demonstrated that benzonitrile-based electrolytes significantly improve the long-term stability and efficiency of DSSCs. This advancement is crucial for developing cost-effective and durable solar energy conversion technologies (Latini et al., 2014).

Corrosion Inhibition

Research on benzonitrile derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations like 4-(isopentylamino)-3-nitrobenzonitrile, offer protection against corrosion, highlighting their application in industrial maintenance and preservation (Chaouiki et al., 2018).

Organic Synthesis

Benzonitrile compounds have been utilized in the synthesis of complex organic molecules. For example, a recyclable fluorous oxime approach leverages benzonitrile derivatives for the efficient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, which are valuable in pharmaceutical and materials science research (Ang et al., 2013).

Photocatalytic Reduction

A study on the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide indicates the potential of benzonitrile derivatives in chemical synthesis and environmental remediation. This process transforms benzonitrile in the presence of a photocatalyst, suggesting applications in sustainable chemistry (Imamura et al., 2013).

High-Performance Polymers

Research into the properties of phthalonitrile resins has introduced benzonitrile derivatives as precursors for high-temperature-resistant materials. These compounds contribute to the development of polymers with exceptional thermal and mechanical properties, suitable for aerospace and electronic applications (Wang et al., 2020).

Safety And Hazards

The safety data sheet for “3-(3-Oxopropyl)benzonitrile” suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept cool .

Propiedades

IUPAC Name |

3-(3-oxopropyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKIPHRCPMEELY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551271 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Oxopropyl)benzonitrile | |

CAS RN |

111376-39-7 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)